molecular formula C10H12ClNO3S B3226725 2-Methyl-4-propanamidobenzene-1-sulfonyl chloride CAS No. 125744-21-0

2-Methyl-4-propanamidobenzene-1-sulfonyl chloride

Cat. No.: B3226725
CAS No.: 125744-21-0
M. Wt: 261.73 g/mol
InChI Key: KWTWNEMIFOJMOJ-UHFFFAOYSA-N
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Description

2-Methyl-4-propanamidobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-propanamidobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-methyl-4-propanamidobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature environment to ensure the desired product’s formation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-propanamidobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonic acids, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-4-propanamidobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-propanamidobenzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical syntheses and modifications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzamido-2-methylbenzene-1-sulfonyl chloride
  • 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride
  • 4-Propionamidobenzene-1-sulfonyl chloride
  • N-Acetylsulfanilyl chloride

Uniqueness

2-Methyl-4-propanamidobenzene-1-sulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its methyl and propanamido substituents influence its chemical behavior, making it suitable for specialized applications in synthesis and industrial processes .

Properties

IUPAC Name

2-methyl-4-(propanoylamino)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-10(13)12-8-4-5-9(7(2)6-8)16(11,14)15/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTWNEMIFOJMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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